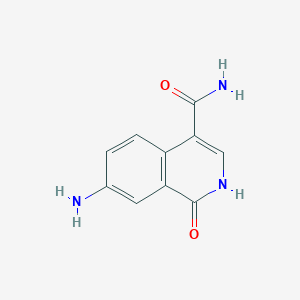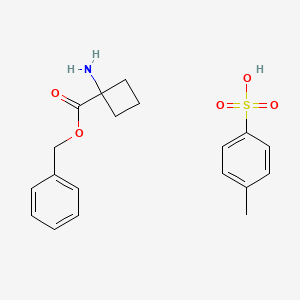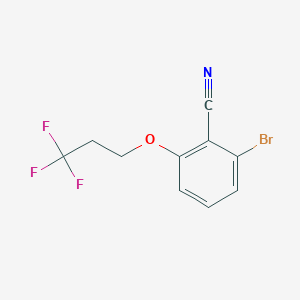![molecular formula C20H32BNO5 B1445954 Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester CAS No. 1505515-75-2](/img/structure/B1445954.png)
Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester
Vue d'ensemble
Description
Compounds with a tetramethyl-[1,3,2]dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and can be handled under normal laboratory conditions .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable organic substrate with a boronic ester or acid . The exact conditions will depend on the specific substrate and the desired product .Molecular Structure Analysis
The tetramethyl-[1,3,2]dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and two methyl groups, forming a five-membered ring . This group is often attached to an organic substrate via a carbon-boron bond .Chemical Reactions Analysis
In Suzuki-Miyaura cross-coupling reactions, the carbon-boron bond of the tetramethyl-[1,3,2]dioxaborolan-2-yl group is typically broken, allowing the organic substrate to form a new bond with another organic compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester and similar compounds are used as intermediates in organic synthesis. Huang et al. (2021) synthesized related boric acid ester intermediates and characterized their structures using spectroscopic methods and X-ray diffraction. Density functional theory (DFT) was applied to further analyze molecular structures and physicochemical properties (Huang et al., 2021).
Application in Biologically Active Compounds
These compounds serve as important intermediates in the synthesis of biologically active compounds. For instance, Kong et al. (2016) described the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, a therapeutic agent (Kong et al., 2016).
Catalysis and Polymerization
Some derivatives of this compound are used in catalysis and polymerization processes. For example, Sanda et al. (2001) investigated the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, highlighting the versatility of these compounds in polymer chemistry (Sanda et al., 2001).
Safety and Hazards
Orientations Futures
The use of compounds with a tetramethyl-[1,3,2]dioxaborolan-2-yl group in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research . Future work is likely to focus on developing new reactions and improving the efficiency and selectivity of existing ones .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22(8)13-14-24-16-11-9-15(10-12-16)21-26-19(4,5)20(6,7)27-21/h9-12H,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKIAAVSNNLPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105939 | |
| Record name | Carbamic acid, N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl-carbamic acid tert-butyl ester | |
CAS RN |
1505515-75-2 | |
| Record name | Carbamic acid, N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1505515-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)









